Methylenedioxycyclopropylmethylamphetamine
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Overview
Description
Methylenedioxycyclopropylmethylamphetamine, also known as 3,4-methylenedioxy-N-cyclopropylmethylamphetamine, is a lesser-known psychedelic drug. It is the N-cyclopropylmethyl derivative of MDMA (3,4-methylenedioxy-N-methylamphetamine). This compound was first synthesized by Alexander Shulgin and is mentioned in his book “Phenethylamines I Have Known And Loved” (PiHKAL). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Preparation Methods
The synthesis of methylenedioxycyclopropylmethylamphetamine involves several steps. The starting material is typically safrole, which undergoes a series of chemical reactions to form the final product. The synthetic route includes the following steps:
Isomerization of Safrole: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.
Oxidation: Isosafrole is oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using an oxidizing agent like potassium permanganate.
Reductive Amination: MDP2P undergoes reductive amination with cyclopropylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form this compound.
Chemical Reactions Analysis
Methylenedioxycyclopropylmethylamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary amines or alcohols, depending on the reducing agent used, such as lithium aluminum hydride.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Methylenedioxycyclopropylmethylamphetamine has limited scientific research applications due to its minimal psychoactive effects and lack of extensive pharmacological data. it can be used in the following areas:
Chemistry: As a reference compound in the study of substituted amphetamines and their derivatives.
Biology: For investigating the interactions of substituted amphetamines with biological systems.
Medicine: Potentially as a tool for studying the effects of psychoactive substances on the central nervous system.
Industry: Limited industrial applications due to its restricted status and minimal effects.
Mechanism of Action
The exact mechanism of action of methylenedioxycyclopropylmethylamphetamine is not well understood due to the lack of extensive research. it is believed to interact with the central nervous system similarly to other substituted amphetamines. The compound likely affects the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to altered mood and perception .
Comparison with Similar Compounds
Methylenedioxycyclopropylmethylamphetamine is similar to other substituted amphetamines, such as:
MDMA (3,4-methylenedioxy-N-methylamphetamine): Known for its psychoactive effects and use as a recreational drug.
MDA (3,4-methylenedioxyamphetamine): Another psychoactive compound with similar effects to MDMA.
Methylenedioxyethylamphetamine (MDEA): A less potent psychoactive compound compared to MDMA.
This compound is unique due to its N-cyclopropylmethyl substitution, which results in minimal psychoactive effects compared to its analogs .
Properties
CAS No. |
22698-08-4 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)propan-2-amine |
InChI |
InChI=1S/C14H19NO2/c1-10(15-8-11-2-3-11)6-12-4-5-13-14(7-12)17-9-16-13/h4-5,7,10-11,15H,2-3,6,8-9H2,1H3 |
InChI Key |
AEIQNPMGFQNZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCC3CC3 |
Origin of Product |
United States |
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